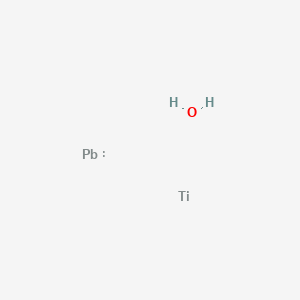

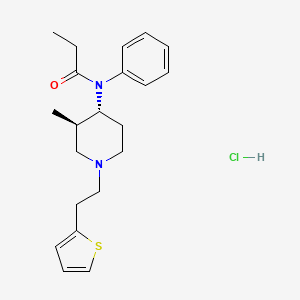

CID 156589102

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lead titanate is an inorganic compound with the chemical formula PbTiO3. It is renowned for its exceptional piezoelectric and ferroelectric properties, making it a significant material in various technological applications. Lead titanate adopts a perovskite structure at high temperatures and is known for its yellow powder form, which is insoluble in water .

Métodos De Preparación

Lead titanate can be synthesized through several methods, including:

Wet Chemical Method: This involves dissolving lead nitrate in water and adding titanium isopropoxide.

Solid-State Reaction: Stoichiometric amounts of lead oxide, lanthanum oxide, and titanium dioxide are mixed and heated to form lead titanate.

Melt-Quenching Technique: Metal oxides are mixed and melted in a platinum crucible at temperatures ranging from 1100°C to 1470°C.

Magnetron Sputtering: This method involves the epitaxial growth of lead titanate-based ceramics by sputtering onto a substrate.

Análisis De Reacciones Químicas

Lead titanate undergoes various chemical reactions, including:

Oxidation and Reduction: Lead titanate can undergo oxidation and reduction reactions, although specific details on these reactions are limited.

Substitution Reactions: Lead titanate can participate in substitution reactions, where elements in its structure are replaced by other elements, such as lanthanum in lanthanum-substituted lead titanate.

Common reagents used in these reactions include lead nitrate, titanium isopropoxide, and various metal oxides. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Lead titanate has a wide range of scientific research applications, including:

Mecanismo De Acción

Lead titanate exerts its effects through its ferroelectric and piezoelectric properties. At high temperatures, it adopts a cubic perovskite structure, which transitions to a tetragonal perovskite structure at 760 K. This transition is responsible for its ferroelectricity . The molecular targets and pathways involved include the alignment of dipoles within the crystal structure, which generates an electric field in response to mechanical stress.

Comparación Con Compuestos Similares

Lead titanate can be compared with other similar compounds, such as:

Lead zirconate titanate (Pb[Zr x Ti 1−x]O3): Known for its versatile piezoelectric properties and used in a variety of applications.

Barium titanate (BaTiO3): A potential alternative to lead titanate, known for its ferroelectric properties.

Lead titanate is unique due to its high ratio of k33 to kp and high kt, making it particularly effective in applications requiring strong piezoelectric responses .

Propiedades

Fórmula molecular |

H2OPbTi |

|---|---|

Peso molecular |

273 g/mol |

InChI |

InChI=1S/H2O.Pb.Ti/h1H2;; |

Clave InChI |

NFSXGGLMCNZJSY-UHFFFAOYSA-N |

SMILES canónico |

O.[Ti].[Pb] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-bis[(E)-2-pyridin-4-ylethenyl]-9H-carbazole](/img/structure/B12351907.png)

![3-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]pyrimido[5,4-b]indole-2,4-dione](/img/structure/B12351933.png)

![4-[3-[3-[(4-Fluorophenyl)methoxy]phenyl]pyrazolidin-4-yl]pyridine](/img/structure/B12351953.png)

![2,2,4,4,6,6,8-Heptamethyl-8-{3-[(oxiran-2-yl)methoxy]propyl}-1,3,5,7,2,4,6,8-tetroxatetrasilocane](/img/structure/B12351955.png)

![N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;(6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide](/img/structure/B12351963.png)

![tetrasodium;[[[(2R,3S,4R,5R)-5-(5-bromo-2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12351987.png)